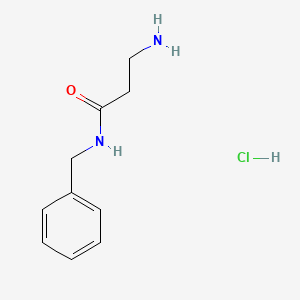
3-Amino-N-benzylpropanamide hydrochloride
Overview
Description
3-Amino-N-benzylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Amino-N-benzylpropanamide hydrochloride is a compound with significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an amine group, a benzyl group, and a propanamide structure, which contribute to its biological activity.
Enzyme Inhibition
This compound has demonstrated inhibitory activity against various enzymes, particularly those involved in neurodegenerative diseases.
- Cholinesterase Inhibition : It has been shown to selectively inhibit butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. Compounds in this class have exhibited IC50 values as low as 27 nM for BuChE inhibition .
- Falcipain-2 Inhibition : This compound has also been investigated for its potential as a falcipain-2 inhibitor, with some derivatives showing moderate inhibitory activity (IC50 values ranging from 10.0 to 39.4 μM) .
Neuroprotective Effects
Studies involving cell lines such as SH-SY5Y have indicated that certain derivatives of this compound are non-cytotoxic and may offer neuroprotective benefits. Continuous live-cell imaging has shown that these compounds do not induce significant cell damage, suggesting their potential as drug candidates for neurodegenerative diseases .
Antioxidant Activity
While some derivatives were screened for antioxidant properties, results indicated limited activity. However, the focus remains on their enzyme inhibition capabilities rather than antioxidant effects .
Case Study 1: Alzheimer’s Disease Model
In a study focused on Alzheimer’s disease models, various derivatives of this compound were tested for their effects on cholinesterase activity. The study found that certain compounds significantly inhibited BuChE activity, which is crucial for managing symptoms associated with Alzheimer's disease.
| Compound | IC50 (µM) | Selectivity (BuChE/AChE) |
|---|---|---|
| Compound A | 0.027 | High |
| Compound B | 0.050 | Moderate |
| Compound C | 0.100 | Low |
Case Study 2: Antimalarial Activity
Another investigation assessed the antimalarial potential of related compounds using Plasmodium berghei ANKA in mice. Although the results showed less than 50% reduction in parasitemia at a dose of 9 mg/kg over four days, it highlighted the need for further structural optimization to enhance efficacy .
Properties
IUPAC Name |
3-amino-N-benzylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-7-6-10(13)12-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKVRQEQVPAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














